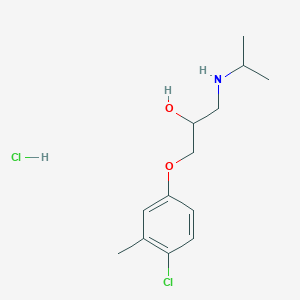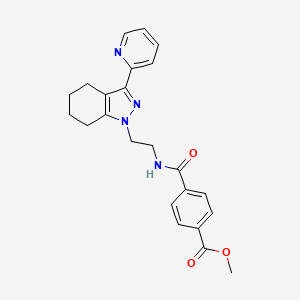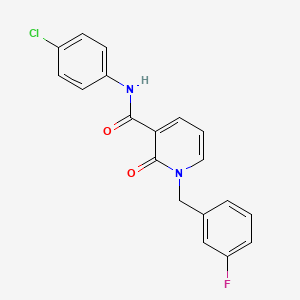
1-(4-Chloro-3-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chloro-3-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride, also known as ICI 118,551, is a selective beta-2 adrenergic receptor antagonist. It is widely used in scientific research to study the role of beta-2 adrenergic receptors in various physiological and pathological conditions.
Applications De Recherche Scientifique
Environmental Exposure and Toxicology
Research on the exposure of farm workers to phenoxy acid herbicides, closely related to the mentioned compound, evaluates the health implications of handling such chemicals. Manninen et al. (1986) investigated the absorption and excretion of phenoxy acid herbicides, including 4-chloro-2-methylphenoxyacetic acid (MCPA), highlighting the significance of understanding environmental exposure to similar compounds (Manninen, Kangas, Klen, & Savolainen, 1986).
Pharmacokinetics and Metabolism
The metabolism of drugs like atenolol, which shares a similar chemical backbone with the specified compound, provides insights into how such substances are processed within the human body. Reeves et al. (1978) detailed the disposition and metabolism of atenolol, offering a comparative perspective on the metabolic pathways that could be relevant for the compound (Reeves, Mcainsh, Mcintosh, & Winrow, 1978).
Environmental Health and Safety
The widespread use of phenoxyherbicides and related compounds necessitates an understanding of their impact on human health and the environment. Whyatt et al. (2002) measured the presence of pesticides in the plasma of pregnant women, shedding light on the potential health risks associated with exposure to such chemicals (Whyatt, Barr, Camann, Kinney, Barr, Andrews, Hoepner, Garfinkel, Hazi, Reyes, Ramirez, Cosme, & Perera, 2002).
Chemical Toxicology and Safety Measures
Understanding the toxicological profile of chemicals related to 1-(4-Chloro-3-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride is crucial for ensuring safety in its application. Osterloh, Lotti, and Pond (1983) reported on a fatal overdose involving chlorophenoxyacetic acids, highlighting the importance of safety measures and awareness of potential toxic effects (Osterloh, Lotti, & Pond, 1983).
Propriétés
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO2.ClH/c1-9(2)15-7-11(16)8-17-12-4-5-13(14)10(3)6-12;/h4-6,9,11,15-16H,7-8H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDXYSJROLRGSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CNC(C)C)O)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-methylphenoxy)-3-(isopropylamino)propan-2-ol hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B2398988.png)
![6-(3-methoxyphenyl)-3-(m-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2398989.png)
![[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile](/img/structure/B2398990.png)
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398991.png)


![1-[3-Amino-6-(1,3-benzodioxol-5-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B2398999.png)





